molecular formula C9H11Cl2N2O4P B12535324 Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- CAS No. 651731-57-6

Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-

Cat. No.: B12535324
CAS No.: 651731-57-6
M. Wt: 313.07 g/mol
InChI Key: GUWRTVAIUMEONR-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- is a chemical compound with the molecular formula C9H11Cl2N2O4P It is known for its unique structure, which includes a phosphoramidic dichloride group attached to a 3,4-dimethoxyphenylamino carbonyl group

Preparation Methods

The synthesis of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- typically involves the reaction of 3,4-dimethoxyaniline with phosphoryl chloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .

Chemical Reactions Analysis

Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- involves its reactivity with nucleophiles and electrophiles. The phosphoramidic dichloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- can be compared with other phosphoramidic dichloride compounds, such as:

  • Phosphoramidic dichloride, [[(4-methoxyphenyl)amino]carbonyl]-
  • Phosphoramidic dichloride, [[(2,4-dimethoxyphenyl)amino]carbonyl]-

These compounds share similar reactivity but differ in the substituents on the phenyl ring, which can influence their chemical properties and applications.

Properties

CAS No.

651731-57-6

Molecular Formula

C9H11Cl2N2O4P

Molecular Weight

313.07 g/mol

IUPAC Name

1-dichlorophosphoryl-3-(3,4-dimethoxyphenyl)urea

InChI

InChI=1S/C9H11Cl2N2O4P/c1-16-7-4-3-6(5-8(7)17-2)12-9(14)13-18(10,11)15/h3-5H,1-2H3,(H2,12,13,14,15)

InChI Key

GUWRTVAIUMEONR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NP(=O)(Cl)Cl)OC

Origin of Product

United States

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